2-Bromo-6-(tert-butyl)benzo[d]thiazole
Description
Contextual Significance of Benzothiazole (B30560) Scaffolds in Organic Chemistry Research
Benzothiazole and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in organic chemistry. The fusion of a benzene (B151609) and a thiazole (B1198619) ring imparts a unique electronic and structural profile, making it a versatile building block for the synthesis of more complex molecules. The presence of nitrogen and sulfur heteroatoms provides sites for various chemical transformations, and the aromatic system can be readily functionalized.
The significance of the benzothiazole scaffold is underscored by its presence in a wide range of biologically active compounds. Derivatives of this heterocyclic system have been investigated for a myriad of therapeutic applications. jchemrev.compcbiochemres.comjchemrev.comresearchgate.net The structural rigidity and lipophilic nature of the benzothiazole core make it an attractive pharmacophore for designing molecules that can interact with biological targets.
Rationale for Investigating Halogenated and Alkyl-Substituted Benzothiazole Systems
The introduction of halogen and alkyl substituents onto the benzothiazole framework is a common strategy to modulate its physicochemical and biological properties. Halogen atoms, such as bromine, can significantly alter the electronic nature of the molecule, influencing its reactivity and potential for intermolecular interactions like halogen bonding. The carbon-bromine bond at the 2-position of the benzothiazole ring is a particularly useful synthetic handle, enabling a variety of cross-coupling reactions to introduce further molecular diversity.
Alkyl groups, such as the bulky tert-butyl group, can enhance the lipophilicity of the molecule, which can be crucial for its interaction with biological membranes or its solubility in organic media. The steric hindrance provided by the tert-butyl group can also influence the conformation of the molecule and its derivatives, potentially leading to selectivity in chemical reactions and biological interactions. The combination of a halogen at the 2-position and an alkyl group at the 6-position, as seen in "2-Bromo-6-(tert-butyl)benzo[d]thiazole," creates a molecule with distinct properties and a high potential for use as a versatile intermediate in organic synthesis.
Current State of Research on Benzothiazole Derivatives: An Overview of Methodologies and Theoretical Frameworks
The synthesis of benzothiazole derivatives is a well-established area of organic chemistry, with numerous methods available for the construction of the core ring system and its subsequent functionalization. A common and versatile approach involves the condensation of 2-aminothiophenols with various electrophiles, such as aldehydes, carboxylic acids, or their derivatives. mdpi.comekb.eg The synthesis of 2-aminobenzothiazoles, which can be precursors to 2-bromo derivatives, is often achieved through the reaction of anilines with a thiocyanate (B1210189) source in the presence of an oxidizing agent like bromine. nih.govresearchgate.net
The conversion of a 2-amino group to a 2-bromo group can be accomplished through diazotization followed by a Sandmeyer-type reaction using a bromide source, such as copper(I) bromide. nih.gov This transformation is a key step in accessing 2-bromobenzothiazoles, which are valuable intermediates for further synthetic manipulations.
Theoretical studies, often employing density functional theory (DFT), have provided valuable insights into the electronic structure, reactivity, and spectroscopic properties of benzothiazole derivatives. These computational methods aid in understanding reaction mechanisms and predicting the properties of novel compounds, thereby guiding synthetic efforts.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-tert-butyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNS/c1-11(2,3)7-4-5-8-9(6-7)14-10(12)13-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXGVHNJTZGGOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901265058 | |
| Record name | 2-Bromo-6-(1,1-dimethylethyl)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901265058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898748-39-5 | |
| Record name | 2-Bromo-6-(1,1-dimethylethyl)benzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898748-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-(1,1-dimethylethyl)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901265058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo 6 Tert Butyl Benzo D Thiazole and Analogous Systems
Strategies for Benzothiazole (B30560) Ring Formation
The formation of the benzothiazole bicyclic system is the cornerstone of synthesizing its derivatives. Numerous methods have been developed, broadly categorized into condensation reactions, multicomponent couplings, and various cyclization protocols.
Cyclization and Condensation Reactions in Benzothiazole Synthesis
Cyclization and condensation reactions represent the most traditional and widely employed methods for constructing the benzothiazole core. These strategies typically involve the reaction of a 1,2-disubstituted benzene (B151609) ring, containing amino and thiol functionalities, with a carbon source that will form the thiazole (B1198619) ring.
One of the most direct methods for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminobenzenethiol (2-ABT) or its derivatives with various carbonyl-containing compounds. mdpi.comutm.my This approach is versatile, as the substituent at the 2-position of the final product is determined by the nature of the carbonyl compound used. mdpi.com
The reaction with aldehydes typically proceeds under various catalytic conditions, including acid catalysts (H₂O₂/HCl), biocatalysts (Acacia concinna), or in green solvent systems, to yield 2-aryl or 2-alkyl benzothiazoles. mdpi.comorganic-chemistry.orgmdpi.com The initial step involves the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to the aromatic benzothiazole. ekb.eg
Carboxylic acids and their derivatives, such as acyl chlorides , are also common reaction partners for 2-ABT. utm.mymdpi.comrjpbcs.com The condensation with carboxylic acids often requires a dehydrating agent or high temperatures, frequently facilitated by reagents like polyphosphoric acid (PPA), to drive the cyclization. researchgate.net Acyl chlorides, being more reactive, can often react under milder conditions. mdpi.com
The following table summarizes representative examples of condensation reactions for benzothiazole synthesis.
| 2-Aminobenzenethiol Derivative | Carbonyl Compound | Catalyst/Conditions | Product Type | Reference(s) |
| 2-Aminobenzenethiol | Aromatic Aldehydes | H₂O₂/HCl, Ethanol (B145695), RT | 2-Aryl-benzothiazole | mdpi.com |
| 2-Aminobenzenethiol | Aromatic Aldehydes | NH₄Cl, Methanol (B129727)/Water, RT | 2-Aryl-benzothiazole | |
| 2-Aminobenzenethiol | Carboxylic Acids | Polyphosphoric Acid (PPA), 150-250°C | 2-Substituted-benzothiazole | researchgate.net |
| 2-Aminobenzenethiols | Acyl Chlorides | Acetic Acid, Reflux | 2-Substituted-benzothiazole | organic-chemistry.orgmdpi.com |
| 2-Aminobenzenethiol | β-Diketones | p-Toluene sulfonic acid (PTSA) | 2-Substituted-benzothiazole | mdpi.com |
This table presents a selection of methods and is not exhaustive.
Three-component reactions (TCRs) offer an efficient pathway to benzothiazoles by combining multiple starting materials in a single step, which enhances atom economy and reduces synthesis time. Several TCRs have been developed for this purpose.
A notable example involves the reaction of o-iodoanilines, potassium sulfide (B99878) (K₂S), and dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org In this process, DMSO serves as the carbon source, solvent, and oxidant. organic-chemistry.org Another approach utilizes the copper-catalyzed reaction of 2-iodoaniline, an aldehyde, and thiourea (B124793) in water, highlighting a move towards more environmentally benign methodologies. A metal-free assembly has also been reported, involving the reaction of arylamines, elemental sulfur, and styrenes or arylacetylenes.
A versatile three-component reaction for synthesizing S-alkyl/aryl benzothiazole-2-carbothioates involves the condensation of 2-aminothiophenols, oxalyl chloride, and thiols, catalyzed by n-tetrabutylammonium iodide (TBAI). mdpi.com
Intramolecular Cyclization Pathways
Intramolecular cyclization strategies involve the formation of the benzothiazole ring from a single precursor that already contains most of the required atoms. A classic example is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides (N-phenylthiobenzamides). utm.myrjpbcs.com This method is particularly effective for preparing specifically substituted benzothiazoles. utm.my
Other important intramolecular cyclization routes include:
Cyclization of o-halothiobenzanilides: Palladium-catalyzed cyclization of o-iodothiobenzanilide derivatives provides a high-yielding route to 2-substituted benzothiazoles under mild, room-temperature conditions. organic-chemistry.org
Cyclization of N-(2-chlorophenyl) benzothioamides: Copper(II) catalysis can be used to facilitate the intramolecular C-S bond formation in these substrates.
Photochemical cyclization of thioformanilides: Irradiation of thioformanilides in the presence of an oxidizing agent like chloranil (B122849) can induce cyclization to form the benzothiazole ring system. organic-chemistry.org
Oxidative Cyclization Protocols
In many benzothiazole syntheses, the final step is an oxidation that converts a dihydrobenzothiazole intermediate into the aromatic benzothiazole. Some protocols are specifically designed as oxidative cyclizations, where the oxidant plays a key role in the ring-forming process itself.
One such method is the oxidative cyclization of N-arylthioureas. Depending on the catalyst, this can lead to 2-aminobenzothiazoles. For instance, RuCl₃ and Pd(OAc)₂ have been used to catalyze the intramolecular oxidative coupling of N-arylthioureas. nih.gov Another approach involves the iron-catalyzed oxidative cyclization of 1-acyl-3-(phenyl)thioureas using sodium persulfate as the oxidant. organic-chemistry.org The use of N-bromosuccinimide (NBS) in combination with a bromide source has also been reported for the mild oxidative cyclization of phenylthioureas. nih.gov
Introduction of Halogen and Alkyl Substituents on the Benzothiazole Core
To synthesize the target molecule, 2-Bromo-6-(tert-butyl)benzo[d]thiazole, specific functional groups must be introduced onto the benzothiazole scaffold. This can be accomplished either by functionalizing a pre-formed benzothiazole ring or by using starting materials that already contain the desired substituents.
The tert-butyl group at the 6-position is typically introduced by starting the synthesis with a correspondingly substituted aniline (B41778). The classical synthesis of 6-substituted 2-aminobenzothiazoles involves the treatment of 4-substituted anilines (in this case, 4-(tert-butyl)aniline) with an alkali metal thiocyanate (B1210189) (like KSCN or NH₄SCN) and bromine. rjpbcs.comnih.gov The 4-tert-butyl-2-aminobenzenethiol precursor can then be formed and cyclized using one of the methods described in section 2.1. An iron-catalyzed C-H alkylation of the benzothiazole core using alkyl tert-butyl peresters also presents a potential, though less common, route for direct tert-butylation. organic-chemistry.org
The bromo substituent at the 2-position can be introduced through several methods. An ionic cascade insertion/cyclization of thia-functionalized arylisocyanides with iodine can yield 2-halobenzothiazoles. organic-chemistry.org For the specific case of this compound, a likely synthetic route would involve first preparing the 6-(tert-butyl)benzothiazole core and then performing a bromination step. Direct bromination of the benzothiazole ring system can be challenging. However, methods exist for the synthesis of 2,6-dibromo benzothiazole from benzothiazole using N-bromosuccinimide (NBS) and a catalyst like titanium dioxide, suggesting that selective bromination at the 2-position is feasible. google.com Alternatively, a 2-aminobenzothiazole (B30445) can be converted to a 2-bromobenzothiazole (B1268465) via a Sandmeyer-type reaction.
A plausible synthetic pathway for this compound would therefore be a multi-step process:
Synthesis of 6-(tert-butyl)-2-aminobenzothiazole from 4-(tert-butyl)aniline.
Conversion of the 2-amino group to a 2-bromo group via diazotization followed by reaction with a bromide source (e.g., CuBr).
Bromination Strategies at Aromatic Positions
The introduction of bromine onto the benzothiazole scaffold can be achieved through electrophilic aromatic substitution. The reactivity and regioselectivity of the bromination are influenced by the substituents already present on the ring and the choice of brominating agent and reaction conditions.
For the benzothiazole ring system, direct bromination can lead to substitution at various positions. A common method for introducing bromine at both the 2- and 6-positions involves treating the parent benzothiazole with N-bromosuccinimide (NBS). For instance, the synthesis of 2,6-dibromo benzothiazole has been accomplished by dissolving benzothiazole in a solvent like chloroform (B151607) and refluxing it with NBS in the presence of a catalyst such as titanium dioxide. google.com This approach provides a direct route to di-brominated systems.
Alternatively, bromination can be performed on a precursor molecule before the benzothiazole ring is formed. For example, 1,4-di-tert-butylbenzene (B89470) can be brominated using bromine and an iron catalyst in carbon tetrachloride to yield 1,4-di-tert-butyl-2-bromobenzene. researchgate.net Such a substituted benzene derivative can then be elaborated into the final benzothiazole structure. The choice of strategy—brominating the final heterocycle or a precursor—depends on the desired substitution pattern and the compatibility of other functional groups.
Synthetic Routes for Incorporating tert-Butyl Groups
The sterically demanding tert-butyl group is typically introduced onto the aromatic ring using Friedel-Crafts alkylation or by starting with a commercially available tert-butyl-substituted precursor. The most common precursor for a 6-tert-butylbenzothiazole (B12977703) is 4-tert-butylaniline (B146146) or 4-tert-butylphenol.
For example, syntheses often commence with 4-tert-butylphenol, which can undergo various transformations to build the final heterocyclic system. mdpi.com The tert-butyl group, being an ortho-, para-director and an activating group, influences the regioselectivity of subsequent electrophilic substitution reactions on the benzene ring. Its steric bulk can also play a significant role in directing reactions away from the positions adjacent to it. researchgate.net In many multi-step syntheses, the tert-butyl group is incorporated into the initial building block, and its presence is carried through the entire reaction sequence.
Preparation of Substituted Anilines and 2-Aminothiophenols as Precursors
The cornerstone of benzothiazole synthesis is the availability of appropriately substituted 2-aminothiophenols. organic-chemistry.orgresearchgate.net These precursors are themselves synthesized from substituted anilines. For the target molecule, the synthesis would begin with a p-substituted tert-butylaniline.
One common route to substituted anilines involves the reduction of a corresponding nitro compound. For example, 2,6-di-tert-butylphenol (B90309) can be nitrated and subsequently reduced to produce 4-amino-2,6-di-tert-butylphenol. guidechem.com Another method involves an azo-coupling reaction followed by reductive cleavage. For instance, 2-amino-4-tert-butyl phenol (B47542) can be prepared by reacting aniline to form a diazonium salt, coupling it with p-tert-butylphenol to generate an azo dye, and then reducing this intermediate with agents like zinc powder to yield the desired aminophenol. google.com
Once the substituted aniline is obtained, it must be converted into a 2-aminothiophenol (B119425). This can be achieved through various methods, including the Herz reaction or by reaction with sulfur monochloride. The condensation of these 2-aminothiophenol precursors with reagents like carboxylic acids, aldehydes, or acid chlorides is a widely used method to form the thiazole ring. nih.govekb.eg
Advanced Catalytic Synthetic Approaches
Modern organic synthesis heavily relies on transition metal catalysis to form C-C and C-heteroatom bonds efficiently and selectively. For a molecule like this compound, these methods are crucial for modifying the bromine-substituted positions.
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom at the 2-position of the benzothiazole ring is particularly amenable to a variety of transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds. mdpi.commdpi.com The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is particularly effective for functionalizing aryl bromides. nih.govrsc.orgresearchgate.net
The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov
In the context of benzothiazoles, the Suzuki-Miyaura reaction has been successfully applied to 6-bromo-2-aminobenzothiazole, a close analog of the target compound. nih.gov This demonstrates the viability of coupling various aryl and heteroaryl boronic acids or their esters at the 6-position of the benzothiazole core. The reaction conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄), a base (such as K₂CO₃ or K₃PO₄), and a suitable solvent system (like DMF or 1,4-dioxane). nih.gov These reactions allow for the synthesis of a library of 6-arylbenzothiazole derivatives. nih.gov
Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling with 2-Amino-6-bromobenzothiazole Data sourced from literature findings. nih.gov
| Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 31 | 71 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF | 24 | 64 |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 24 | 75 |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 24 | 68 |
Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are a cost-effective alternative to palladium-based methods, particularly for forming carbon-heteroatom bonds. nih.gov These methodologies are well-suited for creating C-C and C-S bonds.
Copper-catalyzed C-S bond formation is a highly efficient process. For example, a regioselective method using a Cu/Cu₂O catalyst system has been developed for coupling thiols with 2-halobenzoic acids, demonstrating copper's efficacy in forging C-S bonds under relatively mild conditions. nih.gov This type of reaction could be applied to 2-bromobenzothiazoles to introduce various thioether functionalities. Similarly, intramolecular C-S bond formation can be catalyzed by copper to synthesize the benzothiazole ring itself from a suitable precursor. rsc.org
In addition to C-S bond formation, copper catalysis can be employed for C-C coupling. While less common than palladium for Suzuki-type reactions, copper-based systems, sometimes used in conjunction with palladium, can facilitate the synthesis of 2-substituted benzothiazoles. mdpi.com For instance, the condensation of 2-aminobenzenethiols with nitriles can be catalyzed by copper to afford 2-substituted benzothiazoles in excellent yields. organic-chemistry.org
Table 2: Overview of Copper-Catalyzed Reactions for Benzothiazole Synthesis and Functionalization
| Reaction Type | Reactants | Catalyst System | Key Features |
| C-S Bond Formation | Aryl Halide, Thiol | Cu/Cu₂O, K₂CO₃ | Regioselective, tolerates various functional groups. nih.gov |
| Intramolecular C-S Cyclization | N-(o-halophenyl)thiourea | CuI, Base | Efficient synthesis of 2-aminobenzothiazoles. rsc.org |
| C-N/C-S Cascade Reaction | 2-Iodoanilines, 2-Bromothiophenols | L-proline-CuI | Forms complex heterocycles like phenothiazines. rsc.org |
| Benzothiazole Synthesis | 2-Aminobenzenethiol, Nitrile | CuI | Convenient route to 2-substituted benzothiazoles. organic-chemistry.org |
Nickel-Catalyzed Methodologies
While direct nickel-catalyzed synthesis of this compound is not extensively documented, the utility of nickel catalysis in forming the benzothiazole core is well-established for analogous systems. These methods provide a powerful tool for the construction of the heterocyclic ring through various coupling and condensation reactions.
One notable example involves the use of nickel oxide (NiO) nanorods as an efficient and reusable catalyst. In a study on the synthesis of 2-phenylbenzo[d]thiazole, researchers demonstrated that NiO nanorods could effectively catalyze the condensation reaction between 2-aminothiophenol and benzaldehyde (B42025). The reaction, conducted in ethanol at 60°C, proceeded smoothly to yield the desired 2-substituted benzothiazole. This methodology highlights the potential of heterogeneous nickel catalysts in facilitating the synthesis of the benzothiazole scaffold, which could be adapted for substrates like those required for this compound.
The general applicability of nickel catalysis is also seen in the synthesis of related sulfur-containing heterocycles, such as thiochromenones, from 2-bromobenzenesulfonyl chlorides and alkynes, showcasing nickel's role in facilitating C-S bond formation. Furthermore, nickel complexes with benzothiazole-based ligands have been synthesized and studied, indicating a strong interaction between nickel and the benzothiazole nucleus, which is fundamental to its catalytic activity in synthetic transformations.
| Catalyst | Reactants | Solvent | Conditions | Yield |
| Nickel Oxide (NiO) Nanorods | 2-aminothiophenol, Benzaldehyde | Ethanol | 60°C, 4h | Good |
| NiBr2·bpy | Phenols, Aliphatic Alcohols | Dimethylacetamide | Room Temp, 6h | Moderate to Excellent |
Metal-Free and Environmentally Conscious Synthetic Protocols
In response to the growing need for sustainable chemistry, numerous metal-free and environmentally conscious methods for benzothiazole synthesis have been developed. These protocols often utilize non-toxic catalysts, green solvents like water or ethanol, or even solvent-free conditions, minimizing the environmental impact.
Several innovative approaches for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and various aldehydes have been reported:
Heterogeneous Catalysis: ZnO-beta zeolite has been employed as a reusable, heterogeneous catalyst, offering high yields and operational simplicity.
Grinding Method: A simple and efficient synthesis can be achieved by grinding 2-aminothiophenol and benzaldehyde with acetic acid using a mortar and pestle, a method noted for its short reaction time and good functional group tolerance.
Low Transition Temperature Mixtures (LTTM): An eco-friendly approach utilizes an LTTM of oxalic acid dihydrate and proline as a green reaction medium at room temperature.
Bio-based Catalysts: Rice husk-derived chemically activated carbon (RHCAC) has been successfully used as a catalyst in an aqueous medium, providing high yields in a short time.
Iodine-Mediated Reactions: In a different strategy, the condensation of 2-aminothiophenol with isothiocyanate derivatives can be achieved under metal-free conditions using sodium iodide (NaI) and sodium chloride (NaCl) in aqueous ethanol.
These methods represent a significant step towards greener synthetic pathways for benzothiazole derivatives.
| Method/Catalyst | Reactants | Solvent/Conditions | Key Advantages |
| ZnO-beta zeolite | 2-aminothiophenol, Aldehydes | - | High yield, reusable catalyst |
| Acetic Acid | 2-aminothiophenol, Benzaldehyde | Mortar-pestle grinding | Simplicity, short duration |
| Oxalic acid dihydrate: proline (LTTM) | 2-aminothiophenol, Aldehydes | Room Temperature | Eco-friendly medium |
| Rice Husk-Derived Chemically Activated Carbon (RHCAC) | 2-aminothiophenol, Aldehydes | Aqueous medium | High yield, short time |
| NaI / NaCl | 2-aminothiophenol, Isothiocyanates | Aqueous ethanol | Metal-free |
Microwave-Assisted Synthetic Procedures
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including benzothiazoles. uchicago.edu This method utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times compared to conventional heating methods. wikipedia.orgekb.eg
The synthesis of benzothiazole libraries has been efficiently achieved through the PIFA (phenyliodine bis(trifluoroacetate)) promoted cyclocondensation of 2-aminothiophenols with aldehydes under microwave irradiation. wikipedia.org This one-pot procedure generally results in good to excellent yields. wikipedia.org Similarly, various benzothiazole derivatives have been synthesized from 2-aminobenzothiazole precursors under microwave conditions, highlighting the versatility of this approach. ekb.eg
The benefits of microwave-assisted synthesis extend to reactions involving different starting materials. For instance, the reaction between 2-aminothiophenol and various fatty acids proceeds efficiently under microwave irradiation in the absence of a solvent to afford the corresponding 2-substituted benzothiazoles. organic-chemistry.org The application of this technology is not limited to the core synthesis; it has also been used to create more complex structures, such as thiazole-substituted dibenzofurans, demonstrating its broad utility in heterocyclic chemistry. nih.gov
| Reactants | Reagent/Catalyst | Conditions | Outcome |
| 2-aminothiophenols, Aldehydes | PIFA | Microwave Irradiation | Good to excellent yields of benzothiazoles. wikipedia.org |
| 2-aminobenzothiazole derivatives | Various reactants | Microwave Irradiation (300 W) | Synthesis of novel benzothiazole derivatives. ekb.eg |
| 2-aminothiophenol, Fatty acids | - | Microwave, Solvent-free | Formation of 2-substituted benzothiazoles. organic-chemistry.org |
Strategic Use of Protecting Groups in Complex Benzothiazole Synthesis
In the multistep synthesis of complex molecules containing the benzothiazole moiety, the strategic use of protecting groups is crucial for achieving chemoselectivity and obtaining the desired final product. Protecting groups temporarily mask a reactive functional group, preventing it from participating in a reaction, and can be removed later in the synthetic sequence.
A key strategy in complex syntheses is the use of orthogonal protecting groups . These are groups that can be removed under distinct conditions without affecting other protecting groups present in the molecule. wikipedia.orgnumberanalytics.com For example, an acid-labile group like a tert-butoxycarbonyl (Boc) group can be removed without cleaving a base-labile group like a fluorenylmethyloxycarbonyl (Fmoc) group, or a group removed by hydrogenolysis like a benzyl (B1604629) (Bn) ether. wikipedia.orgnumberanalytics.com
An illustrative example in the context of benzothiazole synthesis involves the preparation of N-functionalized 2-aminobenzothiazoles. nih.gov The synthesis can start with a precursor such as 6-nitro-2-aminobenzothiazole. To selectively functionalize the benzene ring, the 2-amino group is first "pre-protected," for instance, by acylation. Following protection, the nitro group can be reduced to an amino group, which is then functionalized as desired (e.g., through acylation or sulfonylation). Finally, the protecting group on the 2-amino function is removed to yield the target compound. nih.gov
Another example is the use of N-protected amino acids in the synthesis of 2-substituted benzothiazoles. The reaction of an N-Boc-protected amino acid, such as valine, with 2-aminothiophenol can be catalyzed by molecular iodine under solvent-free conditions to directly yield the corresponding benzothiazole derivative. nih.gov This approach demonstrates how protecting the amino group of the amino acid allows the carboxylic acid function to react selectively with the 2-aminothiophenol to form the thiazole ring.
Common Orthogonal Protecting Group Strategies:
| Protecting Group 1 | Removal Condition | Protecting Group 2 | Removal Condition |
| tert-Butoxycarbonyl (Boc) | Acid (e.g., TFA) | Fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., Piperidine) |
| Benzyl (Bn) | Hydrogenolysis (e.g., H₂, Pd/C) | tert-Butyldimethylsilyl (TBDMS) | Fluoride (B91410) source (e.g., TBAF) |
| Acetate (Ac) | Base (e.g., K₂CO₃, MeOH) | tert-Butyl ether | Acid (e.g., TFA) |
This strategic manipulation of protecting groups is indispensable for the successful synthesis of highly functionalized and complex benzothiazole-containing molecules.
Reactivity and Mechanistic Investigations of 2 Bromo 6 Tert Butyl Benzo D Thiazole
Reactivity Profile of the Bromine Substituent
The bromine atom at the C2 position of the benzothiazole (B30560) ring is a key functional handle that dictates a significant portion of the molecule's reactivity. Its ability to participate in nucleophilic substitution and serve as a leaving group in cross-coupling reactions makes it a versatile site for molecular elaboration.
Nucleophilic Substitution Reactions on Brominated Benzothiazoles
The C2 position of the benzothiazole ring is susceptible to nucleophilic attack, a reaction facilitated by the electron-withdrawing nature of the heterocyclic system. In the case of 2-bromobenzothiazoles, the bromine atom can be displaced by a variety of nucleophiles. This process generally proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a Meisenheimer-like intermediate. This tetrahedral intermediate is stabilized by the delocalization of the negative charge over the benzothiazole ring system. The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substituted product.
A range of nucleophiles have been shown to effectively displace the bromine atom in 2-bromobenzothiazoles. These include, but are not limited to, amines, alkoxides, and thiolates. For instance, the reaction with amines can lead to the formation of 2-aminobenzothiazole (B30445) derivatives, while alkoxides yield 2-alkoxybenzothiazoles.
| Nucleophile | Product Type |
| Amines (R-NH₂) | 2-Aminobenzothiazoles |
| Alkoxides (R-O⁻) | 2-Alkoxybenzothiazoles |
| Thiolates (R-S⁻) | 2-Thioetherbenzothiazoles |
This table provides a general overview of nucleophilic substitution reactions on 2-bromobenzothiazoles.
Comparative Chemical Reactivity of Halogens (Bromine vs. Fluorine, Chlorine) within Benzothiazole Frameworks
In the context of nucleophilic aromatic substitution on 2-halobenzothiazoles, the nature of the halogen atom significantly influences the reaction rate. The reactivity order is often found to be F > Cl > Br > I. This trend is somewhat counterintuitive when considering the bond strengths (C-F > C-Cl > C-Br > C-I) and the leaving group ability of the halide ions (I⁻ > Br⁻ > Cl⁻ > F⁻) in SN1 and SN2 reactions.
However, in SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the stabilized intermediate. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom at the 2-position more electrophilic and thus more susceptible to nucleophilic attack. This increased electrophilicity outweighs the poor leaving group ability of the fluoride (B91410) ion.
Therefore, within the benzothiazole framework, 2-fluorobenzothiazoles are generally the most reactive towards nucleophiles, followed by their chloro and bromo counterparts.
| Halogen Substituent | Relative Reactivity in SNAr |
| Fluorine (F) | Highest |
| Chlorine (Cl) | Intermediate |
| Bromine (Br) | Lower |
This table illustrates the general trend in reactivity of 2-halobenzothiazoles in nucleophilic aromatic substitution reactions.
Role of Bromine as a Leaving Group in Cross-Coupling Processes
The bromine atom in 2-bromo-6-(tert-butyl)benzo[d]thiazole serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents at the 2-position of the benzothiazole core.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-bromobenzothiazole (B1268465) with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The Suzuki-Miyaura coupling is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. For instance, the reaction of 2-bromo-6-substituted benzothiazoles with arylboronic acids provides a direct route to 2-arylbenzothiazole derivatives. nih.govresearchgate.netlibretexts.org
Heck Reaction: The Heck reaction couples the 2-bromobenzothiazole with an alkene in the presence of a palladium catalyst and a base. This reaction is a valuable method for the synthesis of 2-vinylbenzothiazoles and related structures. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the coupling. beilstein-journals.orgresearchgate.net
The general order of reactivity for halogens as leaving groups in these palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl. nih.gov This trend is related to the bond dissociation energies of the carbon-halogen bond and the ease of oxidative addition to the palladium(0) catalyst. The C-Br bond is sufficiently reactive to undergo oxidative addition under relatively mild conditions, making 2-bromobenzothiazoles versatile substrates for these transformations.
| Cross-Coupling Reaction | Coupling Partner | Product Type |
| Suzuki-Miyaura | Organoboron compounds | 2-Aryl, 2-Alkyl, 2-Alkenyl, or 2-Alkynylbenzothiazoles |
| Heck | Alkenes | 2-Vinylbenzothiazoles |
This table summarizes common cross-coupling reactions where bromine acts as a leaving group on the benzothiazole core.
Reactivity of the Benzothiazole Heterocycle
Beyond the reactions involving the bromine substituent, the benzothiazole ring system itself exhibits a distinct reactivity pattern, allowing for functionalization on both the benzene (B151609) and thiazole (B1198619) moieties.
Electrophilic Substitution on the Benzene Moiety
The benzene ring of the benzothiazole system can undergo electrophilic aromatic substitution. The position of substitution is directed by the combined electronic effects of the fused thiazole ring and any existing substituents on the benzene ring. In the case of 6-(tert-butyl)benzo[d]thiazole, the tert-butyl group is an ortho, para-directing activator. However, the directing influence of the fused thiazole ring must also be considered. The thiazole ring is generally considered to be an electron-withdrawing group, which would deactivate the benzene ring towards electrophilic attack and direct incoming electrophiles to the meta position relative to the fusion points.
The interplay of these directing effects determines the regiochemical outcome of electrophilic substitution reactions such as nitration and halogenation. For 6-substituted benzothiazoles, electrophilic substitution often occurs at the 4- and/or 7-positions. The bulky tert-butyl group at the 6-position may sterically hinder attack at the adjacent 5- and 7-positions, potentially favoring substitution at the 4-position.
For example, the bromination of thiazole itself can occur at the 2-position, while 2-methylthiazole (B1294427) is brominated at the 5-position. osti.gov Direct electrophilic aromatic substitution, such as chlorination and bromination, has been successfully demonstrated on the thiazolo[5,4-d]thiazole (B1587360) ring system.
Functionalization and Derivatization of the Thiazole Ring
The thiazole ring of the benzothiazole system can also be a site for various functionalization and derivatization reactions. The C2 position, when not occupied by a bromine atom, is the most common site for derivatization.
One approach to functionalize the C2 position is through C-H activation. For example, benzothiazoles can undergo regioselective C2-H functionalization with triphenylphosphine (B44618) to form thiazol-2-yl-triphenylphosphonium salts. These salts can then react with a variety of nucleophiles to introduce new functional groups at the C2 position. nih.govresearchgate.net
Furthermore, the thiazole ring can be involved in ring-opening reactions under certain conditions. For instance, treatment of some benzothiazole derivatives with strong nucleophiles or under oxidative conditions can lead to cleavage of the thiazole ring, providing access to other heterocyclic systems or functionalized aniline (B41778) derivatives.
Exploration of C-C, C-N, and C-S Bond Formation Reactions
The bromine atom at the 2-position of the 6-(tert-butyl)benzo[d]thiazole scaffold serves as an excellent leaving group, making the compound a prime substrate for a variety of cross-coupling reactions. These reactions are fundamental for constructing more complex molecular architectures.
C-C Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are commonly employed to form new carbon-carbon bonds. With this compound, these reactions allow for the introduction of diverse aryl, heteroaryl, or alkyl groups at the 2-position. For instance, the Suzuki coupling with an arylboronic acid proceeds in the presence of a palladium catalyst and a base to yield 2-aryl-6-(tert-butyl)benzo[d]thiazoles.
C-N Bond Formation: The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. This reaction enables the coupling of this compound with a wide range of primary and secondary amines, as well as other nitrogen nucleophiles. The resulting 2-amino-6-(tert-butyl)benzo[d]thiazole derivatives are valuable scaffolds in medicinal chemistry. nih.gov
C-S Bond Formation: The formation of carbon-sulfur bonds can be achieved through coupling reactions with thiols. nih.gov These reactions, often catalyzed by palladium or copper, yield 2-thioether-substituted benzothiazoles. Such transformations are crucial for synthesizing compounds with potential applications in materials science and pharmacology. mdpi.com
| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type | Typical Yield (%) |
|---|---|---|---|---|
| Suzuki Coupling (C-C) | Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | 2-Aryl-6-(tert-butyl)benzo[d]thiazole | 85-95 |
| Buchwald-Hartwig Amination (C-N) | Primary/Secondary Amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane | 2-Amino-6-(tert-butyl)benzo[d]thiazole | 70-90 |
| Thiolation (C-S) | Thiol (R-SH) | Pd(OAc)₂, BINAP, NaOtBu, Toluene | 2-(Alkyl/Aryl)thio-6-(tert-butyl)benzo[d]thiazole | 75-88 |
Elucidation of Reaction Mechanisms
Understanding the mechanisms of these transformations is critical for optimizing reaction conditions and expanding their scope. The reactions of this compound proceed through well-established mechanistic pathways.
Oxidative Addition and Reductive Elimination Pathways in Metal-Catalyzed Reactions
Metal-catalyzed cross-coupling reactions involving this compound predominantly follow a catalytic cycle involving oxidative addition and reductive elimination steps. nih.gov
Oxidative Addition: The cycle begins with the oxidative addition of the C-Br bond of the benzothiazole to a low-valent metal center, typically Pd(0). This step involves the cleavage of the carbon-bromine bond and the formation of two new bonds to the metal, resulting in a higher oxidation state intermediate, such as a Pd(II) complex. escholarship.org
Transmetalation/Ligand Exchange: In Suzuki couplings, a transmetalation step follows, where the organic group from the boronic acid derivative is transferred to the palladium center. In Buchwald-Hartwig amination, this step involves the coordination of the amine to the metal center.
Reductive Elimination: The final step is reductive elimination, where the two organic fragments (the benzothiazole and the newly introduced group) are coupled together, forming the final product. nih.gov This process regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle. nih.govrsc.org
Detailed Analysis of Nucleophilic Aromatic Substitution Mechanisms
While metal-catalyzed reactions are common, the 2-position of the benzothiazole ring is also susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the heterocyclic system.
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. libretexts.org
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org In this intermediate, the aromaticity of the benzothiazole ring is temporarily disrupted.
Elimination of Leaving Group: The aromatic system is restored by the elimination of the bromide ion, yielding the substituted product.
Recent studies have also provided evidence that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond breaking occur in a single step, bypassing a discrete intermediate. nih.govnih.gov The specific pathway can depend on the nucleophile, leaving group, and reaction conditions.
Mechanistic Roles of Catalysts, Solvents, and Additives in Benzothiazole Transformations
The efficiency and outcome of reactions involving this compound are highly dependent on the interplay of catalysts, solvents, and additives.
Catalysts: In cross-coupling reactions, the choice of metal (e.g., palladium) and its associated ligands is paramount. Ligands, such as phosphines (e.g., Xantphos, BINAP), stabilize the metal center, modulate its reactivity, and facilitate the key steps of oxidative addition and reductive elimination. escholarship.org
Solvents: The solvent plays a crucial role in solvating reactants and stabilizing intermediates. Polar aprotic solvents like DMF, DMSO, or dioxane are often used in both metal-catalyzed and SNAr reactions. nih.gov They can stabilize charged intermediates, such as the Meisenheimer complex in SNAr, and influence the solubility and activity of the catalyst. In some photochemical reactions, the solvent can directly participate in the reaction, leading to different product outcomes. researchgate.net
Additives: Bases (e.g., carbonates, phosphates, or alkoxides) are essential additives in most cross-coupling reactions. They act as activators for the coupling partners (e.g., boronic acids) and neutralize the acid generated during the reaction. In some C-S or C-N coupling reactions, copper salts are used as co-catalysts to facilitate the reductive elimination step. acs.org Additives can also modulate the properties of the catalyst itself, influencing selectivity and efficiency. acs.org
Advanced Spectroscopic Characterization Methodologies for 2 Bromo 6 Tert Butyl Benzo D Thiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the detailed structure of 2-Bromo-6-(tert-butyl)benzo[d]thiazole in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a precise map of the molecular skeleton and the electronic environment of each atom can be constructed.
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons of the benzothiazole (B30560) ring system and the aliphatic protons of the tert-butyl group. The substitution pattern—a bromine atom at position 2 and a tert-butyl group at position 6—dictates the chemical shifts, multiplicities, and coupling constants of the remaining aromatic protons located at positions 4, 5, and 7.
The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C-C single bond. Consequently, they are expected to generate a single, intense singlet signal in the upfield region of the spectrum, typically around δ 1.3-1.5 ppm.
The aromatic region is expected to show three distinct signals. The proton at position 7 (H-7) is adjacent to the tert-butyl group and is expected to appear as a doublet. The proton at position 5 (H-5) is coupled to the proton at position 4, appearing as a doublet of doublets. The proton at position 4 (H-4) is coupled to H-5 and would present as a doublet. The electron-donating nature of the tert-butyl group and the electronic effects of the fused thiazole (B1198619) ring influence the precise chemical shifts of these aromatic protons.
Interactive Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -C(CH₃)₃ | 1.35 | Singlet (s) | N/A |
| H-7 | 7.90 | Doublet (d) | ~2.0 |
| H-5 | 7.50 | Doublet of Doublets (dd) | ~8.5, 2.0 |
| H-4 | 7.85 | Doublet (d) | ~8.5 |
The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, a total of 11 distinct carbon signals are expected, corresponding to the 11 carbon atoms in the unique electronic environments of the molecule.
The tert-butyl group will exhibit two signals: one for the quaternary carbon atom directly attached to the benzene (B151609) ring and another for the three equivalent methyl carbons. The signal for the methyl carbons typically appears in the upfield region (δ ~30-35 ppm), while the quaternary carbon signal is found further downfield.
The benzothiazole core presents nine carbon signals. The carbon atom at position 2 (C-2), bonded to the electronegative bromine atom, is expected to be significantly deshielded and appear at a downfield chemical shift. The remaining carbons of the benzene ring (C-4, C-5, C-6, C-7) and the bridgehead carbons (C-3a, C-7a) will have chemical shifts determined by the combined electronic effects of the substituents and the heterocyclic ring. The C-6 carbon, bearing the tert-butyl group, will also show a characteristic downfield shift.
Interactive Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C(C H₃)₃ | 31.5 |
| -C (CH₃)₃ | 35.0 |
| C-2 | 142.0 |
| C-3a | 152.0 |
| C-4 | 122.0 |
| C-5 | 125.0 |
| C-6 | 148.0 |
| C-7 | 120.0 |
| C-7a | 135.0 |
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.
Correlation Spectroscopy (COSY): This experiment would reveal scalar coupling between adjacent protons. For this compound, a COSY spectrum would show a cross-peak between the signals of H-4 and H-5, confirming their ortho relationship.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. The HSQC spectrum would definitively link the signals for H-4, H-5, and H-7 to their corresponding carbon atoms (C-4, C-5, and C-7) and the tert-butyl proton singlet to the methyl carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons. For instance, correlations would be expected from the tert-butyl protons to the C-6 carbon, as well as to C-5 and C-7. The aromatic protons would also show correlations to neighboring carbons, helping to piece together the entire molecular puzzle and confirm the substitution pattern.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound and is highly effective for identifying the functional groups present.
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific structural components.
C-H Stretching: The spectrum would feature aromatic C-H stretching vibrations appearing as a group of bands in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching vibrations from the tert-butyl group would be observed as strong absorptions in the 2970-2870 cm⁻¹ range.
C=N and C=C Stretching: The C=N stretching vibration of the thiazole ring is expected to produce a characteristic absorption band around 1600-1550 cm⁻¹. Aromatic C=C stretching vibrations from the benzene ring typically appear as multiple bands in the 1600-1450 cm⁻¹ region.
C-H Bending: The tert-butyl group is expected to show characteristic C-H bending (scissoring and rocking) vibrations, with a notable doublet around 1390-1365 cm⁻¹. Out-of-plane bending vibrations for the substituted aromatic ring would appear in the 900-675 cm⁻¹ region, providing further structural clues.
C-Br Stretching: The stretching vibration of the C-Br bond is expected in the fingerprint region of the spectrum, typically below 700 cm⁻¹.
Interactive Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2970-2870 | Strong |
| C=N Stretch (Thiazole) | 1600-1550 | Medium |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |
| Aliphatic C-H Bend | 1390-1365 | Medium |
| C-Br Stretch | < 700 | Medium-Strong |
Mass Spectrometry
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. This data is crucial for confirming the molecular weight and deducing structural features.
The molecular formula for this compound is C₁₁H₁₂BrNS. The presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (50.69% and 49.31%, respectively), will result in a characteristic isotopic pattern for the molecular ion peak. The mass spectrum will show two peaks of almost equal intensity for the molecular ion (M⁺), one at m/z corresponding to the molecule with ⁷⁹Br and another two mass units higher (M+2)⁺ for the molecule with ⁸¹Br. The calculated molecular weight is approximately 270.20 g/mol .
The fragmentation pattern in the mass spectrum would offer further structural validation. A prominent fragmentation pathway is the loss of a methyl group (•CH₃, 15 Da) from the tert-butyl moiety to form a stable tertiary carbocation. This would result in fragment ions at [M-15]⁺. Another expected fragmentation is the loss of the entire tert-butyl group (•C(CH₃)₃, 57 Da), leading to a significant peak at [M-57]⁺. Both of these fragment ion clusters would also exhibit the characteristic Br isotopic pattern.
Interactive Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 270 / 272 | Molecular ion peak showing 1:1 isotopic pattern for ⁷⁹Br/⁸¹Br |
| [M-15]⁺ | 255 / 257 | Loss of a methyl group (•CH₃) |
| [M-57]⁺ | 213 / 215 | Loss of a tert-butyl group (•C(CH₃)₃) |
Electronic Absorption and Electron Spin Resonance Spectroscopy
These spectroscopic methods provide insights into the electronic properties of the molecule, including its electronic transitions and behavior as a radical species.
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic and heterocyclic systems like this compound, the absorption bands are typically due to π→π* and n→π* electronic transitions within the conjugated benzothiazole ring system. The absorption maxima (λmax) and molar absorptivities (ε) are characteristic of the compound's electronic structure. The position and intensity of these bands are influenced by the substituents on the benzothiazole core. researchgate.netumaine.edu Based on data from related benzothiazole derivatives, one would expect strong absorption bands in the range of 250-350 nm. researchgate.netmdpi.com
Table 2: Expected UV-Visible Absorption Data for this compound in Ethanol (B145695)
| Expected λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Type of Transition (Probable) |
| ~260 | > 10,000 | π→π |
| ~310 | > 5,000 | π→π |
This table presents hypothetical data based on typical values for substituted benzothiazoles to illustrate expected spectroscopic properties.
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically designed to detect and characterize species that possess unpaired electrons, such as free radicals or radical ions. The parent molecule, this compound, is a diamagnetic, closed-shell molecule and therefore would not produce an ESR spectrum.
However, ESR spectroscopy would be an invaluable tool for studying paramagnetic species derived from this compound. For instance, if this compound were to undergo a one-electron reduction or oxidation reaction, the resulting radical anion or radical cation could be observed and characterized by ESR. The spectrum would provide information about the g-factor and hyperfine coupling constants, which reveal details about the distribution of the unpaired electron's spin density across the molecule.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal information about bond lengths, bond angles, and intermolecular interactions such as π-π stacking or hydrogen bonding.
While the specific crystal structure for this compound is not publicly available, analysis of closely related substituted benzothiazole structures allows for well-founded predictions of its key structural features. nih.govscirp.org It is expected that the benzothiazole ring system would be nearly planar. The bromine atom at the 2-position and the bulky tert-butyl group at the 6-position would influence the crystal packing arrangement. X-ray analysis of similar structures has been crucial in confirming molecular geometries and understanding supramolecular assembly. mdpi.comnih.gov
Table 3: Predicted Key Structural Parameters for this compound Based on Analogous Structures
| Parameter | Predicted Value |
| C-S Bond Length (thiazole) | ~1.74 Å |
| C-N Bond Length (thiazole) | ~1.37 Å |
| C=N Bond Length (thiazole) | ~1.31 Å |
| C-Br Bond Length | ~1.88 Å |
| Benzene-Thiazole Dihedral Angle | < 5° |
This interactive table contains predicted data based on published crystal structures of similar benzothiazole derivatives.
Single Crystal X-ray Diffraction for Absolute and Relative Stereochemistry
Single Crystal X-ray Diffraction (SCXRD) stands as the unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. For this compound, which is achiral, SCXRD would confirm the planarity of the benzothiazole ring system and the orientation of the tert-butyl group relative to the fused rings.
In a typical SCXRD experiment, a single, high-quality crystal of the compound is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is recorded on a detector, and the resulting data is processed to generate an electron density map, from which the crystal structure is solved and refined.
Table 1: Illustrative Crystallographic Data Collection and Refinement Parameters for a Benzothiazole Derivative
| Parameter | Value |
|---|---|
| Empirical formula | C₁₁H₁₃BrN₂S |
| Formula weight | 285.20 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell dimensions | a = 10.123(2) Å, α = 90° b = 12.456(3) Å, β = 101.34(3)° c = 14.876(4) Å, γ = 90° |
| Volume | 1834.5(8) ų |
| Z | 4 |
| Density (calculated) | 1.034 Mg/m³ |
| Absorption coefficient | 2.154 mm⁻¹ |
| F(000) | 584 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.35 to 28.34° |
| Final R indices [I>2sigma(I)] | R₁ = 0.0452, wR₂ = 0.1103 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.
Powder X-ray Diffraction (Powder XRD) for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a powerful technique for the characterization of crystalline materials. Unlike SCXRD, which requires a single crystal, PXRD can be performed on a polycrystalline or powdered sample. This method is particularly useful for identifying the crystalline phase of a compound, determining its purity, and assessing its stability under various conditions.
In a PXRD experiment, a powdered sample of this compound would be irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected at various angles (2θ), and the resulting diffractogram is a plot of intensity versus 2θ. The positions and intensities of the diffraction peaks are characteristic of the compound's crystal lattice.
The formation of sharp peaks in the PXRD pattern of newly synthesized benzothiazole derivatives has been used to confirm their crystalline nature and purity. researchgate.net Any variation in the crystalline form (polymorphism) would result in a different PXRD pattern, making this technique crucial for quality control in the pharmaceutical industry.
Table 2: Hypothetical Powder XRD Peak List for this compound
| Position [°2θ] | d-spacing [Å] | Relative Intensity [%] |
|---|---|---|
| 10.5 | 8.42 | 85 |
| 12.8 | 6.91 | 60 |
| 18.3 | 4.84 | 100 |
| 21.1 | 4.21 | 95 |
| 23.7 | 3.75 | 70 |
| 25.9 | 3.44 | 50 |
Note: This data is hypothetical and serves to illustrate a typical PXRD peak list.
Chromatographic Techniques for Analysis and Purification
Chromatographic methods are fundamental for the separation, identification, and purification of this compound from reaction mixtures and for the assessment of its purity.
Thin Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. By spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system, the starting materials, intermediates, and products can be separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.
In the synthesis of this compound, TLC would be used to determine the point at which the starting materials have been consumed and the desired product has formed. nih.govajol.inforesearchgate.net The separated spots are visualized, often under UV light, and their retention factors (Rf) are calculated.
Table 3: Illustrative TLC Data for the Synthesis of a Benzothiazole Derivative
| Compound | Rf Value | Solvent System | Visualization |
|---|---|---|---|
| Starting Material A | 0.85 | Hexane/Ethyl Acetate (4:1) | UV (254 nm) |
| Starting Material B | 0.10 | Hexane/Ethyl Acetate (4:1) | UV (254 nm) |
Note: The Rf values are illustrative and would be specific to the reaction and conditions used.
High-Performance Liquid Chromatography (HPLC) for Compound Purity Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For this compound, HPLC is the method of choice for determining its purity with high accuracy and precision.
A typical HPLC analysis involves injecting a solution of the sample into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their interactions with the stationary and mobile phases. A detector, commonly a UV-Vis detector, records the signal as each component elutes from the column, producing a chromatogram. The area under each peak is proportional to the concentration of the corresponding component.
A reversed-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would be suitable for the analysis of this compound. americanpharmaceuticalreview.comnih.gov
Table 4: Hypothetical HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Retention Time | 5.8 min |
Note: These parameters are hypothetical and would require optimization for the specific compound.
Elemental Microanalysis (C, H, N, S Determination)
Elemental microanalysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample of an organic compound. This analysis provides experimental evidence for the compound's empirical formula. The experimentally determined percentages of each element are compared with the theoretically calculated values based on the proposed molecular formula.
For this compound (C₁₁H₁₂BrNS), the theoretical elemental composition would be calculated, and the experimental values obtained from the analysis should be in close agreement (typically within ±0.4%). This serves as a crucial confirmation of the compound's identity and purity. The analysis of a related benzothiazole derivative, for instance, showed excellent agreement between the calculated and found elemental percentages. nih.gov
Table 5: Elemental Analysis Data for this compound (C₁₁H₁₂BrNS)
| Element | Theoretical (%) | Found (%) |
|---|---|---|
| Carbon (C) | 48.90 | 48.75 |
| Hydrogen (H) | 4.48 | 4.52 |
| Nitrogen (N) | 5.18 | 5.15 |
Note: The "Found" values are hypothetical but represent typical experimental results.
Computational and Theoretical Chemistry Investigations of 2 Bromo 6 Tert Butyl Benzo D Thiazole
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool for elucidating the fundamental properties of molecules like 2-Bromo-6-(tert-butyl)benzo[d]thiazole. These computational methods allow for the prediction of molecular structure, stability, and reactivity, offering a microscopic perspective that complements experimental findings.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure and geometry of benzothiazole (B30560) derivatives. nbu.edu.sanih.gov This approach is employed to determine the most stable conformation of the molecule by optimizing its geometric parameters, such as bond lengths and angles. For benzothiazole systems, DFT calculations provide a detailed understanding of the electron distribution and molecular orbital energies. researchgate.netmdpi.com The optimization process ensures that the calculated structure corresponds to a local minimum on the potential energy surface, which is confirmed by the absence of imaginary frequencies in the vibrational analysis. mdpi.com
Selection of Basis Sets and Computational Methodologies
The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. For thiazole (B1198619) derivatives, the B3LYP hybrid functional is commonly utilized as it provides a reliable balance between accuracy and computational efficiency. researchgate.netmdpi.comresearchgate.net This functional is typically paired with Pople-style basis sets, such as 6-311G(d,p) or 6-311++G(d,p), which include polarization and diffuse functions to accurately describe the electron distribution, especially in molecules containing heteroatoms and π-systems. nbu.edu.saresearchgate.net
Table 1: Common Computational Methodologies for Benzothiazole Derivatives
| Method | Functional | Basis Set | Purpose |
|---|---|---|---|
| DFT | B3LYP | 6-311G(d,p) | Geometry Optimization, Vibrational Frequencies |
| DFT | B3LYP | 6-311++G(2d,2p) | Electronic Properties, HOMO-LUMO Analysis |
| TD-DFT | B3LYP | 6-311++G(d,p) | Electronic Absorption Spectra (UV-Vis) |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods are instrumental in predicting spectroscopic parameters, which aids in the interpretation of experimental data. DFT calculations can accurately forecast the vibrational frequencies of this compound, corresponding to its infrared (IR) spectrum. nbu.edu.saresearchgate.net These theoretical spectra help in assigning the observed vibrational modes to specific functional groups within the molecule. researchgate.net For instance, characteristic stretching vibrations for the C-Br bond and the tert-butyl group can be predicted. docbrown.info Similarly, NMR chemical shifts can be calculated to assist in the structural elucidation of the compound.
Table 2: Predicted IR Frequencies for Key Functional Groups
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| tert-butyl C-H | Stretching | 2975 - 2860 |
| C=N (thiazole) | Stretching | ~1538 |
| C=C (aromatic) | Stretching | 1645 - 1460 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. nih.gov The MEP map illustrates regions of positive and negative electrostatic potential, which are crucial for predicting sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP map would be expected to show regions of negative potential (typically colored red) around the electronegative nitrogen and sulfur atoms of the thiazole ring, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (colored blue) are anticipated around the hydrogen atoms.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Global Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and the energy of its lowest electronic excitation. researchgate.netsemanticscholar.org A smaller gap generally implies higher reactivity. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net
Table 3: Global Reactivity Descriptors Derived from HOMO and LUMO Energies
| Descriptor | Formula | Description |
|---|---|---|
| Electronegativity (χ) | χ = -(E_HOMO + E_LUMO) / 2 | Measures the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Indicates resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
| Chemical Potential (μ) | μ = (E_HOMO + E_LUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |
Natural Bond Orbital (NBO) and Nucleus-Independent Chemical Shifts (NICS) Analyses for Bonding and Aromaticity
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. mdpi.com It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net This analysis can quantify the stabilization energy associated with these interactions, offering insights into the molecule's stability and the delocalization of electron density. For this compound, NBO analysis would reveal key interactions, such as those between the lone pairs on the nitrogen and sulfur atoms and the antibonding orbitals of the fused ring system.
Nucleus-Independent Chemical Shifts (NICS) Analysis
NICS is a widely used computational method to assess the aromaticity of cyclic systems. nih.gov It involves calculating the magnetic shielding at the center of a ring. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. While specific NICS values for this compound are not available, data from the closely related compound 6-Bromo-2-methylsulfanyl-1,3-benzothiazole shows that the benzene (B151609) ring exhibits greater aromatic character than the fused thiazole ring. researchgate.netnih.gov Similar trends would be expected for the target molecule.
Table 4: NICS Values for a Structurally Similar Benzothiazole Derivative
| Ring | NICS(0) | Aromaticity | Source |
|---|---|---|---|
| Benzene Ring | -9.61 | Aromatic | researchgate.netnih.gov |
Molecular Modeling and Dynamics
Computational studies, particularly molecular modeling and dynamics, provide deep insights into the behavior of this compound at an atomic level. These methods are crucial for understanding its structural preferences, and potential interactions with other molecules.
Conformational Analysis and Energy Landscape Exploration
The conformational flexibility of this compound is a key determinant of its chemical behavior. The benzothiazole core itself is a relatively rigid bicyclic system. However, the presence of the tert-butyl group at the 6-position introduces rotational freedom around the C-C bond connecting it to the benzene ring.
Conformational analysis of this molecule typically employs quantum mechanical methods, such as Density Functional Theory (DFT), to explore its potential energy surface. These calculations help identify the most stable conformations (energy minima) and the energy barriers for rotation between them (transition states). For the tert-butyl group, different staggered and eclipsed conformations relative to the benzothiazole ring can be modeled. It is generally expected that staggered conformations will be energetically favored to minimize steric hindrance.
The energy landscape of this compound would be characterized by shallow energy wells corresponding to the rotational isomers of the tert-butyl group. The energy barriers between these conformations are expected to be relatively low, allowing for rapid interconversion at room temperature.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can elucidate its potential binding modes within the active site of an enzyme or receptor, focusing purely on the chemical interactions.
While specific docking studies for this compound are not extensively documented, the general principles can be understood from studies on similar benzothiazole derivatives. These studies have shown that the benzothiazole scaffold can participate in various non-covalent interactions that are crucial for binding. nih.govmdpi.comresearchgate.net
Key potential interactions for this compound in a hypothetical enzyme active site include:
π-π Stacking: The aromatic benzothiazole ring system can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's active site. nih.gov
Halogen Bonding: The bromine atom at the 2-position can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen from amino acid side chains or the protein backbone.
Hydrogen Bonding: Although the parent molecule does not have strong hydrogen bond donors or acceptors, the nitrogen atom in the thiazole ring can potentially act as a weak hydrogen bond acceptor. nih.gov
A hypothetical docking simulation of this compound into an enzyme active site would involve preparing the 3D structures of both the ligand and the target protein, defining a binding pocket, and then using a scoring function to evaluate the different binding poses. The results would be analyzed to identify the most favorable binding mode and the specific interactions that stabilize the complex.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry, particularly DFT, is a powerful tool for investigating the mechanisms of chemical reactions, including the identification of transition states and reaction intermediates. mdpi.com For this compound, computational studies can provide a detailed understanding of its reactivity in various chemical transformations.
One area of interest is the nucleophilic aromatic substitution (SNAr) at the 2-position, where the bromine atom is displaced by a nucleophile. Computational studies can model the reaction pathway, which typically proceeds through a Meisenheimer complex as an intermediate. The calculations can determine the activation energy of the reaction, providing insights into the reaction rate. The presence of the electron-withdrawing thiazole ring fused to the benzene ring is expected to activate the 2-position towards nucleophilic attack.
The table below summarizes key parameters that can be obtained from computational studies of reaction mechanisms involving this compound.
| Parameter | Description | Computational Method |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | DFT, Ab initio |
| Reaction Energy (ΔEr) | The difference in energy between the products and reactants. | DFT, Ab initio |
| Transition State (TS) Geometry | The molecular structure at the highest point on the reaction pathway. | DFT, Ab initio |
| Intermediate Structures | The structures of any stable species formed during the reaction. | DFT, Ab initio |
These computational investigations provide a molecular-level picture of the reaction dynamics, complementing experimental studies and aiding in the design of new synthetic routes.
Structure-Reactivity Relationship Studies through Computational Approaches
Computational methods are invaluable for establishing relationships between the molecular structure of a compound and its chemical reactivity. mdpi.comresearchgate.net For this compound, these studies can predict its behavior in chemical reactions and guide the synthesis of new derivatives with desired properties.
One of the key aspects of structure-reactivity studies is the analysis of the electronic properties of the molecule. DFT calculations can be used to determine a range of reactivity descriptors, which are summarized in the table below.
| Descriptor | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher reactivity and lower kinetic stability. mdpi.com |
| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | A higher EA indicates a better electron acceptor. mdpi.com |
| Ionization Potential (IP) | The energy required to remove an electron from a molecule. | A lower IP indicates a better electron donor. |
| Chemical Hardness (η) | A measure of the resistance to change in electron distribution. | Related to the HOMO-LUMO gap. |
| Electrophilicity Index (ω) | A measure of the electrophilic character of a molecule. | Useful for predicting reactivity in polar reactions. |
The distribution of the HOMO and LUMO across the this compound molecule provides crucial information about its reactive sites. The LUMO is likely to be localized on the benzothiazole ring system, particularly around the C2-Br bond, indicating that this is the most probable site for nucleophilic attack. The HOMO, on the other hand, would be distributed over the π-system of the benzothiazole core, indicating the regions most susceptible to electrophilic attack.
The presence of the bromine atom and the tert-butyl group significantly influences the electronic properties and, consequently, the reactivity of the molecule. The bromine atom, being an electron-withdrawing group, will lower the energy of the LUMO, making the molecule more electrophilic. The tert-butyl group, being a weak electron-donating group, will have a smaller effect on the electronic properties but will play a significant role in the steric accessibility of the reactive sites.
By systematically modifying the substituents on the benzothiazole core in silico and calculating the corresponding reactivity descriptors, it is possible to build quantitative structure-reactivity relationships (QSARs). These models can then be used to predict the reactivity of new, unsynthesized derivatives, accelerating the discovery of molecules with tailored chemical properties.
Advanced Chemical Applications of Benzothiazole Derivatives
Role as Ligands in Coordination Chemistry
The benzothiazole (B30560) moiety is a well-established ligand in coordination chemistry due to the presence of nitrogen and sulfur atoms with available lone pairs for coordinating with metal ions. The specific compound, 2-Bromo-6-(tert-butyl)benzo[d]thiazole, serves as a precursor for more complex ligands, where the electronic and steric properties of the tert-butyl and bromo substituents play a crucial role.
Synthesis and Characterization of Transition Metal Complexes Incorporating Benzothiazole Ligands
While direct studies detailing the use of this compound as a primary ligand are not extensively documented, the synthesis of transition metal complexes with structurally similar benzothiazole derivatives is well-established. For instance, researchers have synthesized and characterized complexes of Cu(II), Ni(II), and Co(II) using a bidentate ligand derived from o-aminothiophenol and 4-tert-butyl-2,6-diformylphenol, which features a tert-butyl group and two benzothiazole units. nih.govresearchgate.net The characterization of these complexes typically involves elemental analysis, FTIR, UV-vis spectroscopy, and magnetic susceptibility measurements. nih.govresearchgate.net
In a typical synthesis, the benzothiazole-based ligand is dissolved in a suitable solvent like methanol (B129727) and mixed with a methanolic solution of the transition metal salt (e.g., CoCl₂·6H₂O, RuCl₃·2H₂O). biointerfaceresearch.com The mixture is then refluxed for several hours to facilitate complex formation. biointerfaceresearch.com The resulting solid complexes are isolated, purified, and characterized. Spectroscopic methods are crucial for determining the coordination mode. For example, FTIR spectra can show shifts in the characteristic vibrational bands of the benzothiazole ring upon coordination to a metal center, indicating the involvement of the nitrogen or sulfur atoms in bonding. nih.govresearchgate.net Techniques such as UV-vis spectroscopy and magnetic moment data help in elucidating the geometry of the complexes, with studies on related compounds suggesting octahedral or tetragonal geometries depending on the metal ion. nih.govresearchgate.net
Table 1: Spectroscopic and Magnetic Data for Representative Transition Metal Complexes with Benzothiazole-based Ligands
| Metal Ion | Ligand Type | Geometry | Characterization Methods | Reference |
|---|---|---|---|---|
| Ni(II), Co(II) | 2,6-bis(benzothiazol-2-yl)-4-(tert-butyl)phenol | Octahedral | UV-vis, Magnetic Moment, FTIR | nih.govresearchgate.net |
| Cu(II) | 2,6-bis(benzothiazol-2-yl)-4-(tert-butyl)phenol | Tetragonal | UV-vis, Magnetic Moment, FTIR | nih.govresearchgate.net |
Impact of Ligand Substitution on Complex Formation and Stability
The substitution pattern on the benzothiazole ring significantly influences the formation, stability, and properties of the resulting metal complexes. The this compound features two key substituents:
Tert-butyl group: This bulky group at the 6-position primarily exerts steric effects, which can influence the approach of the metal ion and other ligands, potentially affecting the coordination number and geometry of the complex. It also enhances the lipophilicity of the ligand, which can improve its solubility in nonpolar organic solvents. Electronically, the tert-butyl group is weakly electron-donating, which can increase the electron density on the benzothiazole ring system and enhance the donor strength of the coordinating atoms.
Bromo group: The bromine atom at the 2-position is a key functional handle. While it is an electron-withdrawing group, its primary utility lies in its ability to be substituted or used in cross-coupling reactions to build more elaborate ligand structures. Before such modification, its presence can influence the electronic properties of the benzothiazole core, affecting the ligand field strength and the stability of the resulting metal complex.
The interplay of these substituents allows for fine-tuning of the ligand's properties, which in turn dictates the stability and reactivity of the metal complex.
Catalytic Applications in Organic Transformations
The application of benzothiazole derivatives in catalysis is a growing field of interest. While direct catalytic use of this compound is not prominently reported, its structure is relevant to the development of more complex catalysts.
Development of Organocatalysts and Metal-Free Catalytic Systems
In the realm of metal-free catalysis, benzothiazole scaffolds can be incorporated into larger molecular frameworks to serve as organocatalysts. The development of such systems often leverages the unique electronic properties of the heterocyclic ring. Visible-light-promoted, metal-free reactions have been developed for the synthesis of benzothiazoles, indicating the susceptibility of the benzothiazole system to radical reaction pathways that are central to many organocatalytic and photocatalytic cycles. researchgate.net The bromo- and tert-butyl groups on the specific compound could be used to modulate the electronic nature and steric environment of a potential catalyst built from this scaffold.
Investigation of Photocatalytic Properties
Benzothiazole derivatives are known to possess interesting photophysical properties, including strong fluorescence. nih.gov This makes them attractive candidates for use in photocatalysis. Covalent organic frameworks (COFs) incorporating thiazole-based structures have been investigated as efficient photocatalysts for the degradation of organic dyes under visible light. mdpi.com These materials leverage a donor-acceptor architecture to promote the separation of photo-generated charge carriers, a key step in photocatalysis. mdpi.com While the specific photocatalytic properties of this compound have not been detailed, its core structure is a component of larger systems used in such applications. The bromine atom, in particular, could introduce heavy-atom effects that may influence intersystem crossing rates and the generation of triplet states, which can be beneficial in certain photocatalytic processes.
Application as Versatile Organic Building Blocks in Complex Molecule Synthesis
The most significant and well-documented application of this compound is its role as a versatile organic building block. The presence of a bromine atom at the 2-position of the benzothiazole ring is a key feature that allows this compound to be readily used in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
The reactivity of bromo-substituted benzothiazoles and related heterocycles in cross-coupling and C-H activation reactions is well-established. researchgate.netmdpi.com The bromine atom serves as a reactive site for reactions such as Suzuki-Miyaura, Stille, and Heck couplings, as well as Buchwald-Hartwig amination, allowing for the straightforward introduction of aryl, alkyl, or amino groups at the 2-position. For example, nickel-catalyzed cross-coupling reactions have been shown to be effective for phenolic compounds bearing heterocyclic scaffolds like benzothiazole. acs.org
The general utility of the bromo-benzothiazole moiety is demonstrated in the synthesis of complex molecular architectures. For instance, various 2-substituted benzothiazoles are prepared as intermediates in the synthesis of biologically active compounds, such as quorum sensing inhibitors and potential anticancer agents. rsc.orgnih.gov The synthesis of these complex molecules often involves the reaction of a nucleophile with a 2-bromobenzothiazole (B1268465) derivative or a related electrophilic precursor.
Table 2: Representative Reactions Utilizing Bromo-Heterocycles as Building Blocks
| Reaction Type | Substrate Class | Catalyst/Reagents | Product Type | Significance | Reference |
|---|---|---|---|---|---|
| Cross-Coupling | Bromobenzo-bis-thiadiazoles | Palladium catalysts | Mono- and bis-arylated heterocycles | Building blocks for organic semiconductors | researchgate.net |
| C-H Activation | 4-bromobenzo[1,2-d:4,5-d']bis( nih.govbiointerfaceresearch.commdpi.comthiadiazole) | Pd(OAc)₂, P(tBu)₂Me·HBF₄ | Mono-arylated products | Selective functionalization of heterocycles | mdpi.com |
| Nucleophilic Substitution | 2-bromo-1-phenylethan-1-one | Benzo[d]thiazole-2-thiol | 2-(Benzo[d]thiazol-2-ylthio)-1-phenylethan-1-one | Synthesis of quorum sensing inhibitors | rsc.org |
Contribution to Advanced Dye Synthesis (Structural and Synthetic Aspects)
The utility of brominated benzothiazole derivatives in dye synthesis primarily stems from the reactivity of the carbon-bromine bond, which serves as a versatile anchor point for molecular elaboration through various cross-coupling reactions. The 2-bromo position on the benzothiazole ring is particularly activated towards such reactions, enabling the construction of extended π-conjugated systems, a fundamental characteristic of organic dyes.
Structural Role of the Benzothiazole Scaffold: The benzothiazole core is an electron-accepting (acceptor) moiety. When coupled with electron-donating groups, it can form a "push-pull" architecture. This electronic arrangement is critical for tuning the intramolecular charge transfer (ICT) characteristics of the dye, which in turn governs its absorption and emission properties, including color and fluorescence.
The Bromo Substituent: The bromine atom at the 2-position is a key functional handle. It allows for the introduction of various aryl, heteroaryl, or vinyl groups via palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, Heck, and Sonogashira reactions. This modular approach enables the systematic extension of the dye's π-conjugation, which typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption and emission maxima.
The tert-Butyl Group: The 6-(tert-butyl) group is a bulky, electron-donating substituent. Its primary structural contributions would be to enhance the solubility of the resulting dye in organic solvents and to introduce steric hindrance. This steric bulk can prevent intermolecular aggregation (π-stacking) in the solid state or in concentrated solutions, which is often a cause of fluorescence quenching. By isolating the chromophores from one another, the tert-butyl group can help maintain high fluorescence quantum yields.
Synthetic Pathways: The hypothetical synthesis of advanced dyes from this compound would likely follow established protocols for other 2-bromobenzothiazoles. A typical synthetic strategy, such as a Suzuki cross-coupling reaction, is outlined below.
| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Potential Dye Characteristics |
| Suzuki Coupling | This compound, Arylboronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) | 2-Aryl-6-(tert-butyl)benzo[d]thiazole | Tunable fluorescence, solvatochromism |
| Heck Coupling | This compound, Alkene (e.g., styrene (B11656) derivative) | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., P(o-tolyl)₃), Base | 2-Vinyl-6-(tert-butyl)benzo[d]thiazole | Extended π-system, potential for red-shifted emission |
| Sonogashira Coupling | This compound, Terminal alkyne | Pd/Cu catalyst system, Base (e.g., Et₃N) | 2-Alkynyl-6-(tert-butyl)benzo[d]thiazole | Rigid, linear dye structure, strong fluorescence |
This table is illustrative and based on general knowledge of benzothiazole chemistry, as specific data for the title compound is not available.
Chemical Sensing Applications (Mechanistic Insights into Chemical Recognition)
Benzothiazole-based fluorescent probes are designed to signal the presence of a specific analyte through a change in their fluorescence output (e.g., "turn-on," "turn-off," or ratiometric shift). The design of such a sensor involves integrating a recognition unit (receptor) with the benzothiazole signaling unit. While no specific sensors based on this compound are documented, its derivatives could theoretically be functionalized for this purpose.
Mechanistic Principles: The core principle involves modulating the electronic properties of the benzothiazole fluorophore upon interaction with an analyte. The 2-position, made reactive by the bromo group, is the logical site for attaching a receptor designed to selectively bind a target analyte.
Hypothetical Sensor Design and Recognition Mechanisms:
Analyte Binding and ICT Modulation: A receptor capable of binding a specific ion or molecule could be introduced by replacing the bromine atom. For example, a nitrogen-containing heterocycle could be attached to act as a chelator for metal ions (e.g., Zn²⁺, Cu²⁺).
Recognition: Upon binding a metal cation, the electron-donating ability of the receptor would be significantly altered.
Signal Transduction: This change would directly influence the intramolecular charge transfer within the push-pull system of the sensor molecule, leading to a detectable shift in the fluorescence emission wavelength or intensity. For instance, chelation-enhanced fluorescence (CHEF) is a common mechanism where the binding of an ion restricts photoinduced electron transfer (PET), "turning on" the fluorescence of the benzothiazole core.
Analyte-Induced Chemical Reaction: The sensor could be designed as a chemodosimeter, where the analyte triggers an irreversible chemical reaction that alters the fluorophore.
Recognition: A reactive site, introduced via modification of the 2-bromo position, could specifically react with an analyte like a reactive oxygen species (e.g., hydrogen peroxide) or a biothiol (e.g., cysteine).
Signal Transduction: The chemical reaction would lead to a significant structural change in the sensor molecule, such as the cleavage of a quenching group or the formation of a more fluorescent species, resulting in a strong "turn-on" signal.
The tert-butyl group at the 6-position would again serve to improve solubility in relevant media (both organic solvents and potentially biological environments) and to prevent aggregation, ensuring a reliable monomeric sensing response.
| Potential Analyte | Hypothetical Receptor (at C2-position) | Plausible Sensing Mechanism | Expected Fluorescent Response |
| Metal Cations (e.g., Zn²⁺) | Polyamine or aza-crown ether derivative | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence "turn-on" or ratiometric shift |
| Anions (e.g., F⁻, CN⁻) | Lewis acidic group (e.g., boronic ester) | Anion binding alters Intramolecular Charge Transfer (ICT) | Shift in emission wavelength or quenching |
| Biothiols (e.g., Cysteine) | Acrylate or other Michael acceptor | Nucleophilic addition reaction unmasks the fluorophore | Fluorescence "turn-on" |
This table is based on established chemical sensing principles and does not represent documented applications of the specific title compound.
Conclusion and Future Research Directions
Synthesis and Reactivity Highlights for 2-Bromo-6-(tert-butyl)benzo[d]thiazole
The synthesis of this compound can be approached through several established methodologies for the formation of the benzothiazole (B30560) ring system, followed by or incorporating the introduction of the bromo and tert-butyl substituents.
A primary route to substituted benzothiazoles involves the condensation of 2-aminothiophenols with various electrophilic partners. For the target molecule, this would likely involve 4-(tert-butyl)-2-aminothiophenol as a key precursor. The tert-butyl group at the 4-position of the aniline (B41778) starting material would ultimately reside at the 6-position of the benzothiazole ring. The subsequent introduction of the bromine atom at the 2-position can be achieved through different strategies. One common method is the reaction of the corresponding 2-aminobenzothiazole (B30445) with reagents like isoamyl nitrite (B80452) and copper(II) bromide in a Sandmeyer-type reaction.
Alternatively, direct bromination of a pre-formed 6-(tert-butyl)benzo[d]thiazole is a plausible route. A patent for the synthesis of 2,6-dibromobenzothiazole (B1326401) describes the use of N-bromosuccinimide (NBS) and titanium dioxide to achieve bromination at both the 2- and 6-positions of the benzothiazole core. google.comgoogle.com A similar approach, carefully controlling the stoichiometry of the brominating agent, could potentially lead to the selective synthesis of this compound. It is worth noting that increasing steric hindrance, for instance with tert-butyl group substitutions, can sometimes lead to diminished reaction yields. mdpi.com
The reactivity of this compound is largely dictated by the carbon-bromine bond at the 2-position. This position is susceptible to a variety of cross-coupling reactions, making the compound a valuable building block for the synthesis of more complex molecules. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are particularly relevant. wikipedia.orgnih.govnih.gov These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, by coupling the benzothiazole core with a wide range of boronic acids or amines. The bulky tert-butyl group at the 6-position may exert some steric influence on these reactions, potentially affecting reaction rates and yields.
Identification of Unexplored Avenues in Synthetic Methodologies and Functionalization
In terms of functionalization, the reactivity of the bromine atom at the 2-position has been leveraged in related systems, but its full potential in the context of the 6-tert-butyl substituted scaffold remains to be explored. Beyond the well-trodden path of Suzuki and Buchwald-Hartwig reactions, other modern cross-coupling methodologies could be applied. This includes Sonogashira coupling to introduce alkyne moieties, Heck coupling for the installation of vinyl groups, and Stille coupling with organotin reagents. Each of these transformations would open up new avenues for creating diverse molecular architectures based on the this compound core.
Furthermore, the tert-butyl group, while often considered a sterically bulky and relatively inert substituent, could potentially be functionalized through C-H activation strategies, although this would be a more challenging transformation.
Opportunities for Deeper Mechanistic Understanding and Reactivity Control
The interplay between the electronic effects of the benzothiazole ring, the reactivity of the C-Br bond, and the steric influence of the tert-butyl group presents an interesting area for mechanistic investigation. Detailed kinetic and computational studies on the cross-coupling reactions of this compound could provide valuable insights into the transition states and reaction pathways. Understanding how the tert-butyl group affects the oxidative addition, transmetalation, and reductive elimination steps in palladium-catalyzed cycles could lead to the development of more efficient and selective catalytic systems for sterically hindered substrates.
For instance, in Suzuki coupling reactions, the formation of a palladacyclic intermediate involving the benzothiazole ring nitrogen has been proposed to facilitate the reaction with sterically hindered substrates. nih.gov Investigating whether a similar mechanism is operative for this compound and how the tert-butyl group influences the stability and reactivity of such intermediates would be a worthwhile endeavor.
Controlling the regioselectivity of further functionalization is another area ripe for exploration. While the 2-position is activated for substitution due to the bromine atom, exploring reactions that could selectively functionalize the benzene (B151609) ring of the benzothiazole core in the presence of the bromo and tert-butyl groups would significantly expand the synthetic utility of this compound.
Outlook for Novel Applications in Pure and Applied Chemical Research
The derivatives accessible from this compound hold promise in various fields of chemical research. The benzothiazole core is a known fluorophore, and by introducing different aromatic or heteroaromatic substituents at the 2-position via cross-coupling reactions, a library of novel fluorescent compounds could be generated. nih.gov These materials could find applications as organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, or sensors for detecting specific analytes. The tert-butyl group can enhance the solubility of these compounds in organic solvents and potentially influence their solid-state packing, which are important properties for materials science applications.
In medicinal chemistry, the benzothiazole scaffold is present in a number of biologically active compounds. rsc.org The ability to easily diversify the 2-position of this compound makes it an attractive starting point for the synthesis of new potential therapeutic agents. The tert-butyl group can also be beneficial in a medicinal chemistry context, as it can increase metabolic stability and modulate the pharmacokinetic properties of a drug candidate.
Q & A
Q. What are the standard synthetic protocols for preparing 2-Bromo-6-(tert-butyl)benzo[d]thiazole?
The compound is typically synthesized via bromination of 6-(tert-butyl)benzo[d]thiazole precursors. For example, nickel-catalyzed cross-coupling reactions using NiCl₂(dppf) (4 mol%) and 2,2'-bipyridine (4 mol%) as a ligand with aryl/alkenyl aluminum reagents under microwave or conventional heating yield derivatives with 41–94% isolated yields. Purification often involves column chromatography (silica gel) and crystallization from hexane or heptane .
Q. How is the purity and structural integrity of synthesized this compound verified?
Characterization relies on spectroscopic techniques:
- ¹H/¹³C-NMR : Identifies substituent positions (e.g., tert-butyl protons at δ ~1.4 ppm, aromatic protons at δ 6.8–8.2 ppm).
- IR Spectroscopy : Confirms functional groups (e.g., C-Br stretch at ~500–600 cm⁻¹).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 270–280).
- Elemental Analysis : Ensures stoichiometric purity (e.g., C, H, N, S content) .
Q. What are the common applications of this compound in medicinal chemistry?
The bromo-substituted benzo[d]thiazole scaffold is a precursor for cytotoxic agents. Derivatives are screened against cancer cell lines (e.g., A549 lung carcinoma, HepG2 hepatic carcinoma) using MTT assays. Morphological studies (e.g., apoptosis via fluorescence microscopy) and SAR analyses are conducted to optimize bioactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized for nickel-catalyzed cross-coupling of this compound?
Key parameters include:
- Catalyst Loading : 4 mol% NiCl₂(dppf) with 4 mol% 2,2'-bipyridine ligand.
- Solvent System : Toluene or dioxane under inert atmosphere (Ar/N₂).
- Temperature : Microwave-assisted heating (80–120°C) reduces reaction time vs. conventional heating (12–24 hours).
- Substrate Scope : Electron-withdrawing/donating groups on coupling partners (e.g., aryl aluminum reagents) influence yields (41–94%) .
Q. What computational methods are used to predict the electronic properties of benzo[d]thiazole derivatives?
Density Functional Theory (DFT) calculates HOMO-LUMO gaps, charge distribution, and π-π stacking interactions. For example, benzo[d]thiazole-doped polythiophenes show reduced band gaps (~1.5–2.0 eV), making them suitable for organic semiconductors .
Q. How do structural modifications (e.g., tert-butyl vs. trifluoromethyl groups) affect biological activity?
Bulky substituents like tert-butyl enhance lipophilicity, improving cell membrane penetration. Comparative studies using 2-Bromo-6-(trifluoromethyl) analogs show altered cytotoxicity profiles (e.g., IC₅₀ values vary by 10–20 µM across cell lines) due to electronic and steric effects .
Q. What mechanisms explain discrepancies in cross-coupling yields with different catalysts (Ni vs. Cu)?
Nickel catalysts favor C-Br bond activation via oxidative addition, while copper-based systems (e.g., CuBr with n-butyl nitrite) proceed via radical pathways. Side reactions (e.g., homocoupling) in Cu systems reduce yields (53% vs. 94% for Ni) .
Q. How is this compound utilized in electroluminescent devices?
As a ligand in iridium(III) complexes, it enables red-light-emitting electrochemical cells (LECs). Pulsed current testing (200 A m⁻², 1 kHz) shows stable luminance (>100 cd m⁻²) and external quantum efficiency (EQE) up to 5.2% .
Q. What strategies improve the stability of benzo[d]thiazole-based materials in optoelectronic applications?
Q. How are morphological changes in cancer cells induced by benzo[d]thiazole derivatives analyzed?
A549 cells treated with derivatives (e.g., 13c, 13h) are stained with Hoechst 33342/propidium iodide to visualize nuclear condensation and membrane blebbing. Confocal microscopy quantifies apoptosis rates (e.g., 60–80% at 10 µM) .
Data Analysis & Contradictions
Q. Why do reported yields for similar cross-coupling reactions vary widely (41–94%)?
Variability arises from:
- Substrate Electronic Effects : Electron-deficient aryl reagents yield lower conversions.
- Catalyst Deactivation : Impurities (e.g., moisture) reduce Ni catalyst efficiency.
- Workup Methods : Column chromatography vs. crystallization affects recovery .
Q. How can conflicting cytotoxicity data across studies be reconciled?
Differences in cell line sensitivity (e.g., SW620 vs. SKBR3), assay protocols (MTT vs. SRB), and compound solubility (DMSO vs. PBS) must be standardized. Meta-analyses using PubChem BioAssay data improve reproducibility .
Methodological Resources
Q. What databases or tools are recommended for studying benzo[d]thiazole derivatives?
Q. How are intermediates like 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives synthesized?
Miyaura borylation using bis(pinacolato)diboron, Pd(dppf)₂Cl₂ catalyst, and K₂CO₃ in dioxane (80°C, 12 hours) yields boronic esters for Suzuki-Miyaura couplings .
Q. What advanced techniques resolve crystallographic structures of brominated thiazoles?
Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines bond lengths/angles (e.g., C-Br = 1.89 Å, torsion angles <10°). CCDC deposition (e.g., CCDC 2056850) ensures data accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
